
(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13FN4O3S and its molecular weight is 396.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a nitrile group, and a nitrophenyl moiety, which are known to influence its biological properties. The presence of the 4-fluoro-2-nitrophenyl and 4-methoxyphenyl groups may enhance its interaction with biological targets, potentially leading to various therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:
- In vitro Studies : Compounds within this structural class have shown selective cytotoxicity against various cancer cell lines. For instance, acrylonitriles with similar substituents demonstrated GI50 values ranging from 0.16 to 6.0 µM against breast cancer cell lines, indicating promising anticancer activity .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation pathways, potentially through interactions with the AhR pathway .
Antimycobacterial Activity
Compounds derived from similar frameworks have been evaluated for their antimycobacterial properties. For example, a series of derivatives exhibited moderate to potent activity against M. tuberculosis, with MIC values as low as 4 µg/mL . This suggests that modifications on the thiazole and phenyl rings can lead to enhanced antimycobacterial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Fluoro Group | Enhances lipophilicity and possibly bioavailability |
| Nitrile Group | May contribute to the electrophilic nature, aiding in target interaction |
| Thiazole Ring | Essential for cytotoxic activity; modifications can enhance potency |
| Methoxy Substituent | Can improve solubility and modulate receptor interactions |
Case Studies
- Antitumor Activity in Breast Cancer : A study reported that compounds with similar thiazole structures showed significant selectivity for breast cancer cells over normal cells, suggesting potential for targeted therapy .
- Antimycobacterial Evaluation : A derivative with structural similarities demonstrated effective inhibition of M. tuberculosis, highlighting the potential for developing new antitubercular agents based on this scaffold .
- Thiazole Derivatives in Clinical Trials : Thiazole-containing compounds have entered clinical trials due to their promising profiles as antitumor agents. The SAR studies indicated that specific substitutions significantly affected their efficacy .
Propriétés
IUPAC Name |
(Z)-3-(4-fluoro-2-nitroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O3S/c1-27-15-5-2-12(3-6-15)17-11-28-19(23-17)13(9-21)10-22-16-7-4-14(20)8-18(16)24(25)26/h2-8,10-11,22H,1H3/b13-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIKJILJERHAJA-RAXLEYEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














